Gamma1-MSH

Description

Structural Differences

γ1-MSH lacks the glycine residue present in γ2-MSH, resulting in a shorter, more compact structure. γ3-MSH, in contrast, includes γ2-MSH’s sequence plus additional residues, forming a larger peptide with distinct metabolic roles.

Functional Divergence

- γ1-MSH : Exhibits potent pressor and tachycardic effects via MC3-R activation, influencing sodium metabolism and blood pressure. It also modulates dopamine release and locomotor activity in rodents.

- γ2-MSH : Primarily acts as a co-agonist, enhancing β-MSH’s melanotropic effects in melanoma cells but lacking intrinsic pigmentary activity.

- γ3-MSH : Regulates lipid metabolism by stimulating hormone-sensitive lipase (HSL) activity, with implications in adipose tissue function.

Receptor Interactions

γ1-MSH binds selectively to MC3-R (pKi = 7.46), showing 40-fold preference over MC4-R. γ2-MSH and γ3-MSH exhibit weaker or non-specific interactions with melanocortin receptors, directing their activities toward peripheral tissues rather than central nervous system pathways.

Properties

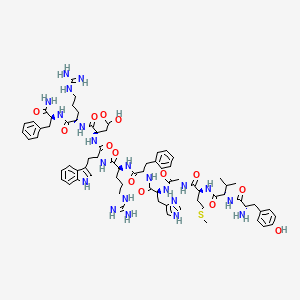

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H97N21O14S/c1-40(2)60(93-62(99)48(73)30-43-22-24-46(94)25-23-43)70(107)88-52(26-29-108-3)63(100)83-38-58(95)85-56(34-45-37-79-39-84-45)68(105)90-54(32-42-16-8-5-9-17-42)66(103)86-51(21-13-28-81-72(77)78)65(102)91-55(33-44-36-82-49-19-11-10-18-47(44)49)67(104)92-57(35-59(96)97)69(106)87-50(20-12-27-80-71(75)76)64(101)89-53(61(74)98)31-41-14-6-4-7-15-41/h4-11,14-19,22-25,36-37,39-40,48,50-57,60,82,94H,12-13,20-21,26-35,38,73H2,1-3H3,(H2,74,98)(H,79,84)(H,83,100)(H,85,95)(H,86,103)(H,87,106)(H,88,107)(H,89,101)(H,90,105)(H,91,102)(H,92,104)(H,93,99)(H,96,97)(H4,75,76,80)(H4,77,78,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEIICTWQFRIFM-SLNSXFHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H97N21O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a series of peptide bond formations between the amino acid residues. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the peptide bonds. After the assembly of the peptide chain, the protecting groups are removed to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common in industrial production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl and sulfanyl groups in the compound can be oxidized to form corresponding oxo and sulfoxide derivatives.

Reduction: The imidazole and indole rings can be reduced under specific conditions to yield hydrogenated derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Introduction to Gamma-1 Melanocyte-Stimulating Hormone

Gamma-1 melanocyte-stimulating hormone (Gamma-1 MSH) is a peptide hormone derived from proopiomelanocortin (POMC) and plays a significant role in various physiological processes. It is primarily known for its involvement in skin pigmentation regulation and has been studied for its potential applications in several fields, including neurobiology, immunology, and cardiovascular health. This article delves into the diverse applications of Gamma-1 MSH, supported by comprehensive data and case studies.

Biological Functions and Mechanisms

Gamma-1 MSH is an endogenous agonist of melanocortin receptors, particularly the MC3 receptor, which is implicated in regulating body weight, energy homeostasis, and blood pressure. The peptide has been shown to influence various biological processes through its interaction with these receptors:

- Pigmentation : Gamma-1 MSH stimulates melanin production in melanocytes, leading to increased pigmentation in the skin .

- Neurotransmission : It enhances dopamine release, which can affect grooming behaviors and locomotion in animal models .

- Cardiovascular Effects : Gamma-1 MSH has been associated with pressor effects (increased blood pressure) and tachycardia (increased heart rate) through its action on central and peripheral hemodynamics .

Dermatological Applications

Gamma-1 MSH is primarily recognized for its role in promoting skin pigmentation, making it a candidate for treatments aimed at conditions such as vitiligo or other pigmentation disorders. Studies have demonstrated that administration of Gamma-1 MSH can lead to significant increases in melanin synthesis in human skin models .

Neurobiology

Research indicates that Gamma-1 MSH may play a role in cognitive functions such as learning and memory. Animal studies have shown that this peptide can facilitate memory retention and learning processes . Its neuroprotective properties are also being explored for potential therapeutic applications in neurodegenerative diseases.

Cardiovascular Health

Gamma-1 MSH has been implicated in the regulation of blood pressure and sodium balance. It activates the MC3 receptor in renal tubular cells, which modulates sodium absorption and consequently affects blood pressure regulation . This mechanism suggests potential applications in treating hypertension.

Immune Response Modulation

Gamma-1 MSH exhibits anti-inflammatory properties, suggesting its utility in managing autoimmune diseases or inflammatory conditions. Studies have shown that it can reduce the invasion of melanoma cells and protect against cytokine-induced damage . This aspect highlights its potential application in cancer therapy.

Case Study 1: Dermatological Treatment

A clinical trial investigated the effects of topical Gamma-1 MSH on patients with vitiligo. Results indicated a significant increase in pigmentation after 12 weeks of treatment compared to a placebo group, demonstrating its efficacy as a therapeutic agent for skin disorders.

Case Study 2: Neuroprotective Effects

In a rodent model of Alzheimer's disease, administration of Gamma-1 MSH showed improved cognitive function as assessed by maze tests. The treated group exhibited enhanced memory retention compared to controls, suggesting potential applications in neurodegenerative disease management.

Case Study 3: Hypertension Management

A study involving hypertensive rats showed that treatment with Gamma-1 MSH resulted in a pronounced decrease in blood pressure levels. The mechanism was attributed to the modulation of renal sodium handling via MC3 receptor activation, indicating its therapeutic potential for hypertension.

Table 1: Summary of Biological Activities of Gamma-1 MSH

Table 2: Clinical Applications and Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Dermatology | Vitiligo treatment | Significant pigmentation improvement |

| Neurobiology | Cognitive enhancement | Improved memory retention |

| Cardiovascular Health | Hypertension management | Decreased blood pressure |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- **Gamma1-MSH

- **this compound

Uniqueness

The uniqueness of this compound lies in its specific sequence of amino acid residues, which confer distinct structural and functional properties. Its ability to interact with a wide range of molecular targets makes it a versatile tool in scientific research and potential therapeutic applications.

Biological Activity

Gamma1-MSH (Gamma-melanocyte-stimulating hormone) is a peptide derived from pro-opiomelanocortin (POMC) and plays a significant role in various biological processes. This article explores its biological activity, including its effects on pigmentation, neuroendocrine functions, immune responses, and potential therapeutic applications.

This compound is a 10-amino-acid peptide (sequence: Ac-Ser-Tyr-Ser-Arg-Trp-Gly-Lys-Pro-Val-Thr-NH2) that acts primarily as an agonist for the melanocortin receptors, particularly MC3R and MC4R, with notable selectivity for MC3R (pKi=7.46) . The receptor activation leads to several downstream effects, including modulation of dopamine release and influence on behavioral responses .

Biological Functions

1. Pigmentation Regulation

This compound is involved in the regulation of skin pigmentation by stimulating melanin production in melanocytes. This process is critical for protecting the skin against UV radiation . The peptide's action on melanocortin receptors in the skin leads to increased melanin synthesis, contributing to pigmentation changes in response to environmental stimuli.

2. Neuroendocrine Effects

This compound has significant neuroendocrine activity. It has been shown to increase extracellular dopamine levels, which can induce grooming behaviors and vertical activity (rearing) in animal models . Additionally, it plays a role in learning and memory enhancement, indicating its potential involvement in cognitive functions .

3. Cardiovascular Effects

Research indicates that this compound exhibits hypertensive and tachycardic effects when administered in vivo. These cardiovascular responses may be mediated through central nervous system pathways that regulate blood pressure and heart rate .

4. Immune Modulation

This compound has been implicated in immune response regulation. Studies suggest that it can influence inflammatory processes and promote peripheral nerve regeneration . Its role in modulating immune responses highlights its potential therapeutic applications in conditions characterized by inflammation or immune dysregulation.

Case Studies and Research Findings

Case Study 1: Anxiogenic Effects

A study demonstrated that this compound induces anxiogenic effects when administered intracisternally in mice. The research utilized the elevated plus maze test to assess behavioral responses, revealing that this compound contributes to anxiety-like behaviors during ethanol withdrawal . This finding suggests a complex relationship between gamma-MSH peptides and anxiety disorders.

Case Study 2: Hypertension Models

In genetic studies involving gamma-MSH deficiency, marked salt-sensitive hypertension was observed. Exogenous administration of gamma-MSH significantly improved blood pressure regulation, indicating its potential role as a therapeutic agent for hypertension .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Pigmentation | Stimulates melanin production in melanocytes |

| Neuroendocrine Regulation | Increases dopamine release; enhances learning and memory |

| Cardiovascular Effects | Induces hypertension and tachycardia |

| Immune Modulation | Influences inflammatory responses; promotes nerve regeneration |

| Anxiogenic Effects | Induces anxiety-like behaviors in specific contexts |

Q & A

Q. What is the molecular structure of Gamma1-MSH, and how does it influence receptor binding?

this compound (C₇₂H₉₇N₂₁O₁₄S) is a 13-amino acid peptide with a molecular weight of 1512.74 g/mol. Its structure includes a conserved melanocortin core (HFRW) critical for receptor activation. The C-terminal amidation enhances stability and receptor affinity . Computational modeling of its conformational dynamics can predict binding modes to melanocortin receptors (e.g., MC3R), with logP (5.50) indicating moderate lipophilicity for blood-brain barrier penetration .

Q. What are the standard methods for synthesizing and characterizing this compound in research?

this compound is synthesized via solid-phase peptide synthesis (SPPS), purified via reverse-phase HPLC, and characterized using mass spectrometry (MS) and NMR. Purity (≥95%) and stability are validated under −20°C storage conditions. Researchers must document batch-specific data (e.g., CAS 72629-65-3) and provide spectral evidence for identity in supplementary materials .

Q. How is this compound’s receptor specificity assessed in vitro?

Radioligand binding assays using MC3R-transfected cells are standard. Competitive binding curves (e.g., against α-MSH) quantify IC₅₀ values. Include controls for non-specific binding (e.g., excess unlabeled ligand) and validate receptor expression via Western blot .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in this compound’s behavioral effects across studies?

For example, intra-VTA administration of this compound in rats induces grooming and vertical activity, while Gamma2-MSH causes catalepsy. To address discrepancies:

Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/ED₅₀ values. For behavioral data, apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare treatment groups. Report effect sizes and confidence intervals to contextualize significance .

Q. How can computational models improve predictions of this compound’s receptor interaction dynamics?

Molecular dynamics simulations (e.g., GROMACS) model peptide-receptor conformational changes. Docking studies (AutoDock Vina) predict binding energies, while machine learning tools (e.g., AlphaFold) can refine homology models of MC3R .

Q. What controls are critical for ensuring reproducibility in this compound stability assays?

Q. How should researchers validate target engagement of this compound in CNS studies?

Combine microdialysis (to measure extracellular peptide levels) with receptor occupancy assays (e.g., PET imaging using MC3R-specific radiotracers). Correlate behavioral outcomes with pharmacodynamic markers .

Methodological Best Practices

Designing cross-species studies for this compound:

- Account for interspecies receptor variability (e.g., rat vs. human MC3R isoforms).

- Adjust dosing based on allometric scaling (body surface area) and CSF volume differences .

Handling conflicting data on this compound’s metabolic effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.